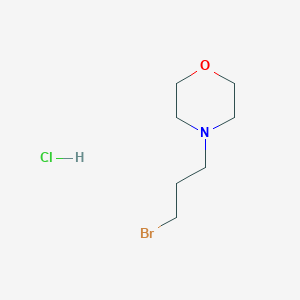
(TMPP)Cu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (TMPP)Cu typically involves the reaction of meso-tetrakis(4-methoxyphenyl)porphyrin with a copper salt, such as copper(II) acetate or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The porphyrin ligand is dissolved in the solvent, and the copper salt is added gradually. The mixture is then heated to reflux for several hours, allowing the copper ion to coordinate with the porphyrin ring, forming the this compound complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using column chromatography or recrystallization techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
(TMPP)Cu undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the porphyrin ring, which can stabilize different oxidation states and facilitate various transformations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the product is often a higher oxidation state of the copper complex.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions vary depending on the desired reduction level and the stability of the reduced product.
Substitution: Substitution reactions involve the replacement of ligands in the this compound complex.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the formation of new copper-ligand complexes with different properties .
Aplicaciones Científicas De Investigación
(TMPP)Cu has a wide range of scientific research applications due to its unique chemical properties and versatility. Some of the key applications include:
Chemistry: this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is used as a model compound to study the behavior of metalloporphyrins in biological systems.
Industry: In industrial applications, this compound is used in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of (TMPP)Cu involves its ability to coordinate with various ligands and undergo redox reactions. The copper ion in the complex can exist in different oxidation states, allowing it to participate in electron transfer processes. In biological systems, this compound can mimic the behavior of natural metalloporphyrins, facilitating processes such as oxygen transport and electron transfer .
In photodynamic therapy, this compound generates reactive oxygen species upon light irradiation. The copper ion in the complex can transfer electrons to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then induce cell damage and apoptosis, making this compound an effective agent for cancer treatment .
Comparación Con Compuestos Similares
(TMPP)Cu is part of a broader class of metalloporphyrin complexes, each with unique properties and applications. Some similar compounds include:
Iron meso-tetrakis(4-methoxyphenyl)porphyrin (Fe(TMPP)): This iron complex is used in similar applications as this compound, including catalysis and biological research.
Zinc meso-tetrakis(4-methoxyphenyl)porphyrin (Zn(TMPP)): The zinc complex is often used in photodynamic therapy and as a model compound in biological studies.
Manganese meso-tetrakis(4-methoxyphenyl)porphyrin (Mn(TMPP)): This manganese complex is used in catalysis and as a mimic for natural enzymes.
This compound stands out due to its unique combination of redox properties, stability, and versatility, making it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CuN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
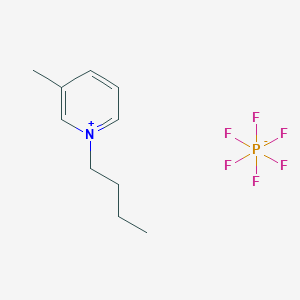
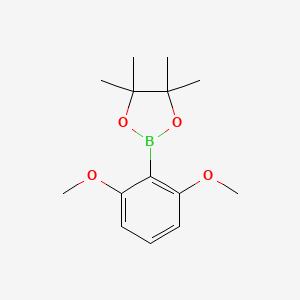

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
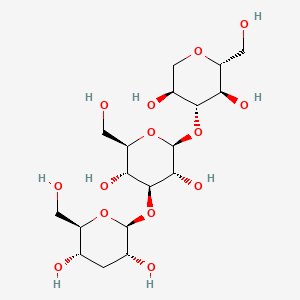

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)
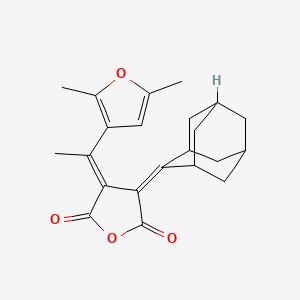
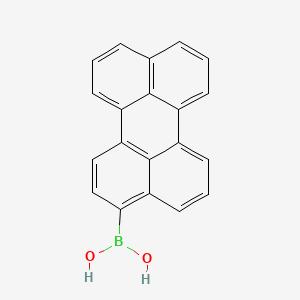
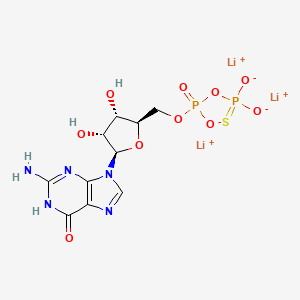

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)
